Methyl 3,4-dihydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 3,4-dihydro-2H-pyran-4-carboxylate is an organic compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have significant biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydro-2H-pyran-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. For instance, a reaction involving 1-bromo-3-chloropropane and methyl acetoacetate in the presence of sodium methylate under nitrogen atmosphere can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .
Comparison with Similar Compounds
Methyl 3,4-dihydro-2H-pyran-4-carboxylate can be compared with other pyran derivatives such as:
3,4-Dihydro-5-methyl-2H-pyran-4-carboxylic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
3,4-Dihydro-2H-pyran: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJBHKGIAEZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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